2-(3,4-dimethoxyphenyl)-2,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide
Overview
Description
2-(3,4-dimethoxyphenyl)-2,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide is a useful research compound. Its molecular formula is C19H22N2O4 and its molecular weight is 342.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3,4-dimethoxyphenyl)-2,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide is 342.15795719 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(3,4-dimethoxyphenyl)-2,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-dimethoxyphenyl)-2,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- “AKOS001197469” has shown promise as a potential anticancer agent. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to elucidate its mechanisms of action and evaluate its efficacy in animal models and clinical trials .
- Investigations suggest that “AKOS001197469” exhibits neuroprotective properties. It may help mitigate oxidative stress, reduce inflammation, and enhance neuronal survival. These findings could have implications for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
- The compound has been studied for its potential cardiovascular benefits. It may modulate blood pressure, improve endothelial function, and protect against ischemic injury. Researchers are exploring its role in preventing heart disease and stroke .
- “AKOS001197469” shows anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes. This property could be relevant in conditions like rheumatoid arthritis, inflammatory bowel disease, and other autoimmune disorders .
- Preliminary studies indicate that the compound possesses antimicrobial activity against bacteria, fungi, and viruses. Researchers are investigating its use as a novel antimicrobial agent or as an adjunct to existing therapies .
- Some research suggests that “AKOS001197469” may impact metabolic pathways related to glucose regulation, lipid metabolism, and adipogenesis. Its potential role in managing metabolic syndrome and obesity warrants further exploration .
Anticancer Properties
Neuroprotective Effects
Cardiovascular Applications
Anti-Inflammatory Activity
Antimicrobial Potential
Metabolic Syndrome and Obesity Research
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-hydroxy-2,4-dimethyl-1-oxido-5-phenyl-4H-imidazol-1-ium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-13-18(14-8-6-5-7-9-14)21(23)19(2,20(13)22)15-10-11-16(24-3)17(12-15)25-4/h5-13,22H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBMHPXRVPUYOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=[N+](C(N1O)(C)C2=CC(=C(C=C2)OC)OC)[O-])C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-1-hydroxy-2,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-3-ium-3-olate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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